Bis(4-ethynylphenyl)acetylene

Overview

Description

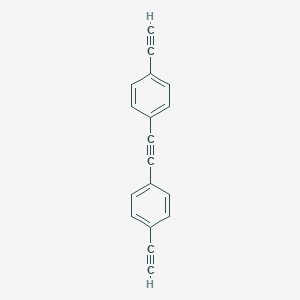

Bis(4-ethynylphenyl)acetylene is an organic compound with the molecular formula C18H10 It is characterized by the presence of two ethynyl groups attached to phenyl rings, which are connected via an acetylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-ethynylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of advanced catalyst systems and reaction conditions ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethynylphenyl)acetylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under appropriate conditions.

Major Products:

Oxidation: Formation of diketones or quinones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

BEPA serves as a fundamental building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, particularly through the Sonogashira reaction, allows for the formation of carbon-carbon bonds essential for constructing larger molecular frameworks. This versatility makes it invaluable in synthesizing pharmaceuticals and other biologically active compounds .

Polymerization

The compound can also be polymerized to create high-performance polymers with unique properties. The polymerization of BEPA can yield materials that exhibit enhanced thermal stability and mechanical strength. Such polymers are being explored for applications in electronics and optoelectronics due to their conductive properties .

Materials Science

Optoelectronic Materials

In materials science, BEPA is utilized in the development of advanced materials with unique optoelectronic properties. Its structure allows for efficient light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Research indicates that polymers derived from BEPA can be engineered to optimize charge transport and light emission characteristics .

Thermal Properties

Studies have shown that BEPA-based polymers exhibit excellent thermal stability, making them suitable for high-temperature applications. The curing reactions of acetylene-terminated resins containing BEPA have been analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), demonstrating their potential in heat-resistant materials .

Biological Applications

Drug Delivery Systems

Research is ongoing into the use of BEPA in drug delivery systems. Its ability to form stable complexes with various therapeutic agents could enhance the efficacy and targeting of drugs within biological systems. The incorporation of BEPA into bioactive compounds may lead to improved pharmacokinetics and reduced side effects .

Case Studies

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the synthesis of functionalized polymers from BEPA through controlled polymerization techniques. These polymers exhibited enhanced electrical conductivity and were tested for use in organic photovoltaic cells, showing promising results in energy conversion efficiency .

Case Study 2: Drug Delivery Innovations

Research highlighted the potential of BEPA as a carrier for anticancer drugs. By modifying its structure to enhance solubility and stability, researchers achieved targeted delivery to tumor sites while minimizing systemic toxicity. This approach underscores the compound's versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of bis(4-ethynylphenyl)acetylene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can form carbon-carbon bonds, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a longer diacetylene bridge.

4,4’-Diethynyltolane: Another compound with ethynyl groups attached to phenyl rings, but with different connectivity.

Uniqueness: Bis(4-ethynylphenyl)acetylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form complex structures makes it valuable in multiple scientific and industrial applications.

Biological Activity

Bis(4-ethynylphenyl)acetylene (BEPA) is a compound of increasing interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BEPA, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

BEPA consists of two 4-ethynylphenyl groups connected by an acetylene linkage. The synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, where 4-iodophenylacetylene is reacted with terminal alkynes in the presence of palladium catalysts. This method yields high purity and efficiency, making it a preferred approach for synthesizing BEPA and its derivatives.

Anticancer Properties

Recent studies have shown that BEPA exhibits significant anticancer activity against various cancer cell lines. For instance, in vitro assays demonstrated that BEPA can inhibit the proliferation of human melanoma B16 cells, with IC50 values indicating potent cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, leading to reduced cell viability .

Antimicrobial Effects

BEPA has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent .

The biological activity of BEPA can be attributed to several mechanisms:

- Apoptosis Induction : BEPA triggers apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic proteins and activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Membrane Disruption : In microbial assays, BEPA's interaction with bacterial membranes leads to increased permeability and eventual cell death.

Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of BEPA on various human cancer cell lines. The results indicated that treatment with BEPA led to a dose-dependent decrease in cell viability across all tested lines, with notable effects observed in melanoma and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma B16 | 12.5 | Apoptosis induction |

| Breast Cancer MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, BEPA was tested against various bacterial strains. The findings revealed that BEPA exhibited significant inhibitory effects on MRSA, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Methicillin-resistant S. aureus | 32 | Inhibition of growth |

| E. coli | >128 | No significant effect |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bis(4-ethynylphenyl)acetylene?

this compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:

- Use of Pd(PPh₃)₄/CuI catalysts in THF or DMF under inert atmospheres.

- Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate mixtures).

- Validation of yield optimization through temperature control (60–80°C) and reaction time (12–24 hours) .

Q. How is this compound structurally characterized?

Characterization employs:

- ¹H/¹³C NMR to confirm ethynyl proton absence and aromatic proton environments.

- FTIR for C≡C stretching vibrations (~2100–2260 cm⁻¹).

- X-ray crystallography to resolve π-conjugation and molecular packing (e.g., planar geometry with dihedral angles <10°) .

Q. What are the critical handling protocols for this compound?

Due to its moisture sensitivity and potential oxidative degradation:

- Store under inert gas (Ar/N₂) at –20°C in amber vials.

- Avoid exposure to light or strong oxidizers.

- Use anhydrous solvents (e.g., THF, DMF) during synthesis .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Advanced modeling techniques include:

- Density Functional Theory (DFT) to calculate HOMO-LUMO gaps (e.g., ~3.2 eV) and charge distribution.

- Molecular Dynamics (MD) simulations to study aggregation behavior in solvent environments.

- Integration with COMSOL Multiphysics for optoelectronic property optimization (e.g., charge mobility in thin films) .

Q. What experimental design strategies optimize reaction yields in multi-step syntheses?

Use factorial design to identify critical variables (e.g., catalyst loading, solvent polarity):

- Orthogonal arrays (e.g., L9 Taguchi design) reduce trial numbers while testing 3–4 factors.

- Response Surface Methodology (RSM) models non-linear relationships between variables.

- Example: Optimizing Sonogashira coupling with a 90% yield improvement via temperature and ligand ratio adjustments .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

Contradictions (e.g., NMR vs. X-ray bond length disparities) require:

- Statistical validation (e.g., t-tests for batch consistency).

- Multi-technique corroboration : Pair XRD with Raman spectroscopy to assess crystallinity vs. amorphous phases.

- Error analysis (e.g., R-factor refinement in XRD) to quantify measurement uncertainties .

Q. What role does this compound play in supramolecular chemistry?

Its rigid, conjugated structure enables:

- Host-guest systems : As a linker in paracyclophane-based frameworks for molecular recognition.

- Coordination polymers : Self-assembly with transition metals (e.g., Ag⁺) for porous materials.

- Photoresponsive systems : Photoisomerization studies under UV-vis irradiation .

Q. Methodological Considerations

Q. How to design experiments for studying thermal stability?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points).

- In situ FTIR under controlled heating rates (5°C/min) to track structural changes .

Q. What statistical tools validate reproducibility in synthetic protocols?

- Bland-Altman plots to assess inter-lab variability.

- ANOVA for batch-to-batch comparisons.

- Control charts (e.g., Shewhart charts) for real-time monitoring of reaction parameters .

Q. How to integrate this compound into optoelectronic device research?

Properties

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVNHSGJOJLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478893 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153295-62-6 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.